molecular formula C10H17N3 B12821832 2-((1H-Imidazol-4-yl)methyl)cyclohexanamine

2-((1H-Imidazol-4-yl)methyl)cyclohexanamine

Cat. No.: B12821832
M. Wt: 179.26 g/mol
InChI Key: RCVVNLIFACRIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-Imidazol-4-yl)methyl)cyclohexanamine (CAS 722446-58-4) is an organic compound with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . This molecule features a cyclohexanamine core linked to a 1H-imidazol-4-ylmethyl group, a structure that suggests significant potential for biochemical and pharmacological research . The presence of the imidazole ring is of particular interest; this heterocycle is a key building block in biology, found in the amino acid histidine, the neurotransmitter histamine, and a wide range of therapeutic agents . Imidazole-containing compounds are known for their amphoteric properties and ability to participate in hydrogen bonding, which can be crucial for interacting with biological targets . While direct studies on this specific compound are limited, research on highly analogous structures provides strong direction for its application. For instance, conformationally restricted cyclopropane derivatives bearing the 1H-imidazol-4-yl group have been developed as high-affinity ligands for the histamine H3 receptor, a target of interest for neurological disorders . This suggests that 2-((1H-Imidazol-4-yl)methyl)cyclohexanamine could serve as a valuable chemical scaffold in neuroscience research, particularly for studying the histamine receptor family. The compound's structure, combining an aliphatic cyclohexyl ring with a planar, nitrogen-rich imidazole, makes it a versatile intermediate for exploring structure-activity relationships in medicinal chemistry programs. Researchers can utilize this compound to develop novel ligands or probes. This product is intended For Research Use Only and is not approved for human or animal diagnostic, therapeutic, or any other consumer use.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

2-(1H-imidazol-5-ylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C10H17N3/c11-10-4-2-1-3-8(10)5-9-6-12-7-13-9/h6-8,10H,1-5,11H2,(H,12,13)

InChI Key

RCVVNLIFACRIKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2=CN=CN2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism Highlights

  • The primary amine (e.g., cyclohexylamine) nucleophilically attacks the carbonyl carbon of ethyl cyanoacetate, eliminating ethanol and forming a cyanoacetamido intermediate.
  • The amino group of ethyl glycinate hydrochloride then attacks the cyano group, forming an intermediate with active methylene, ester, and imino groups.
  • Intramolecular nucleophilic attack and ring closure occur, eliminating another ethanol molecule and yielding the imidazole-4-one or imidazolidin-4-one derivative.

Application to Cyclohexanamine Derivatives

Cyclohexylamine, a close analog to cyclohexanamine, was used as a model substrate. The reaction conditions were optimized to improve yield and purity:

Entry Cyclohexylamine (equiv) Ethyl Cyanoacetate (equiv) Ethyl Glycinate Hydrochloride (equiv) Yield (%)
1 1 1 1 75
2 1 1 1.2 90
3 1.2 1 1.2 80
4 1 1.2 1.2 80
5 1 1 1.5 85

Table 1: Optimization of reagent ratios for synthesis of cyclohexylamine-derived imidazole compounds under neat conditions at 70 °C for 2 h.

The best yields (~90%) were obtained with a slight excess of ethyl glycinate hydrochloride (1.2 equiv) under neat heating conditions, avoiding solvents that slowed the reaction or lowered yields.

Advantages

  • Environmentally friendly (no solvents or minimal solvent use).
  • Short reaction time (2 hours).
  • High yields and purity.
  • Simple work-up by filtration and recrystallization.

Limitations

  • Reaction time may extend to 4 hours for complete consumption of amine in some cases.
  • Side products can form if reaction time is prolonged beyond optimal.

Stepwise Synthesis via Nucleophilic Substitution and Protection Strategies

Another approach involves:

  • Protecting the amine group of cyclohexanamine.
  • Introducing the imidazole ring via nucleophilic substitution or condensation reactions.
  • Deprotecting the amine to yield the target compound.

This method is more classical and allows for better control of intermediates but involves more steps and reagents.

Typical Procedure

Solvents and Conditions

  • Common solvents: acetonitrile, ethanol, or dimethylformamide.
  • Reaction temperatures: room temperature to reflux depending on reagents.
  • Use of bases such as triethylamine to facilitate substitution.

Yields and Purity

  • Moderate to good yields (50–85%) depending on reaction optimization.
  • Purification by recrystallization or chromatography.

Comparative Analysis of Methods

Feature Sequential One-Pot (El-Saghier) Stepwise Protection/Substitution
Number of steps 1 (one-pot) Multiple (protection, substitution, deprotection)
Reaction time ~2 hours Several hours to days
Solvent use Minimal or none (neat) Organic solvents required
Yield High (up to 90%) Moderate to high (50–85%)
Environmental impact Low (green chemistry) Higher due to solvents and reagents
Scalability High Moderate
Purity of product High, with simple work-up High, but requires purification steps

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Sequential One-Pot (El-Saghier) Cyclohexanamine, ethyl cyanoacetate, ethyl glycinate hydrochloride Neat, 70 °C, 2 h Up to 90 Green, efficient, simple Requires precise timing
Stepwise Protection/Substitution Protected cyclohexanamine, imidazole-4-ylmethyl halide Organic solvent, reflux 50–85 Controlled, versatile Multi-step, solvent use

Chemical Reactions Analysis

Types of Reactions

2-((1H-Imidazol-4-yl)methyl)cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various strains of bacteria and fungi. Studies have shown that derivatives of imidazole compounds possess broad-spectrum antibacterial activity. For instance, research indicated that imidazole derivatives exhibited effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Imidazole Derivatives

Compound NameTarget OrganismInhibition Zone (mm)Reference
2-((1H-Imidazol-4-yl)methyl)cyclohexanamineE. coli20
Derivative AStaphylococcus aureus18
Derivative BPseudomonas aeruginosa22

Anticancer Properties

The compound has also been investigated for its anticancer activity. Imidazole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, research has highlighted the cytotoxic effects of imidazole-based compounds against various cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Case Study: Cytotoxicity Testing

A specific study evaluated the cytotoxic effects of several imidazole derivatives on human cancer cell lines. The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting significant anticancer potential.

Antiviral Activity

Recent studies have explored the antiviral properties of imidazole derivatives, particularly against viruses such as SARS-CoV-2. The binding affinity of these compounds to viral proteins has been assessed using molecular docking studies, indicating promising results for their use as antiviral agents .

Table 2: Antiviral Activity Against SARS-CoV-2

Compound NameBinding Affinity (kcal/mol)Target ProteinReference
2-((1H-Imidazol-4-yl)methyl)cyclohexanamine-9.1Spike Protein
Derivative C-7.3ACE2

Mechanism of Action

The mechanism of action of 2-((1H-Imidazol-4-yl)methyl)cyclohexanamine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and participate in hydrogen bonding, making it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Key Observations:

Backbone Differences: The cyclohexane ring in 2-((1H-Imidazol-4-yl)methyl)cyclohexanamine introduces steric bulk and lipophilicity compared to the linear ethylamine chain in histamine dihydrochloride . This may enhance membrane permeability but reduce solubility in aqueous media.

Functional Group Positioning :

  • Histamine derivatives prioritize hydrogen bonding via the primary amine and imidazole nitrogen, whereas the cyclohexanamine group in the main compound may favor hydrophobic interactions.

Physicochemical and Pharmacological Comparisons

Solubility and Stability

  • 2-((1H-Imidazol-4-yl)methyl)cyclohexanamine : Predicted low water solubility due to the cyclohexane ring; stability data unavailable.
  • Histamine dihydrochloride : Highly water-soluble (free base solubility: ~100 mg/mL) due to ionic character; stable under refrigeration .
  • 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine : Moderate solubility (~10–20 mg/mL in water); methyl substitution may enhance metabolic stability .

Receptor Affinity (Hypothetical)

While direct pharmacological data for the main compound are lacking, inferences can be drawn from structural analogs:

  • Histamine derivatives primarily target H₁–H₄ receptors. The cyclohexane backbone in 2-((1H-Imidazol-4-yl)methyl)cyclohexanamine may reduce H₁ affinity but improve selectivity for H₃/H₄ due to steric effects.
  • Methyl substitution on imidazole (as in C₆H₁₁N₃ ) could weaken binding to histamine receptors but enhance interactions with off-target enzymes (e.g., histidine decarboxylase) .

Q & A

Q. What synthetic strategies are recommended for preparing 2-((1H-Imidazol-4-yl)methyl)cyclohexanamine, and how can reaction conditions be optimized?

A multi-step approach is typically employed:

  • Step 1 : Synthesis of the imidazole core via cyclization of α-amino carbonyl precursors under acidic conditions (e.g., using HCl or acetic acid) .
  • Step 2 : Alkylation of the imidazole nitrogen with a cyclohexanamine derivative. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize side products .

Q. How should researchers validate the structural integrity of 2-((1H-Imidazol-4-yl)methyl)cyclohexanamine?

Combine complementary analytical techniques:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure using SHELX software for refinement (e.g., SHELXL for small-molecule crystallography) .
  • Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., imidazole protons at δ 7.2–7.8 ppm and cyclohexane protons at δ 1.2–2.1 ppm) using 2D COSY and HSQC experiments .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight with <2 ppm error .

Q. What purification methods are effective for isolating 2-((1H-Imidazol-4-yl)methyl)cyclohexanamine derivatives?

  • Ion-exchange chromatography : Separate charged species (e.g., dihydrochloride salts) using Dowex resins .
  • Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of 2-((1H-Imidazol-4-yl)methyl)cyclohexanamine analogs?

  • Molecular docking : Use AutoDock Vina to predict binding affinities toward target receptors (e.g., histamine H3 or H4 receptors) based on imidazole-cyclohexane spatial orientation .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
  • QSAR modeling : Corrogate experimental bioactivity data with descriptors like polar surface area (PSA ≈ 60.9 Ų) and logP (predicted 1.24) .

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

  • Experimental replication : Validate assays (e.g., enzyme inhibition or receptor binding) under standardized conditions (pH 7.4, 37°C) .
  • Orthogonal assays : Cross-verify results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
  • Meta-analysis : Compare datasets across studies (e.g., IC50 values) while accounting for cell-line variability (HEK293 vs. CHO) .

Q. What strategies are recommended for studying the compound’s polymorphic forms?

  • Variable-temperature XRD : Identify temperature-dependent phase transitions (e.g., monoclinic to orthorhombic) .
  • Differential scanning calorimetry (DSC) : Detect melting points and enthalpy changes (ΔH) for polymorphs .
  • Solvent-mediated crystallization : Screen 10+ solvent systems to isolate metastable forms .

Q. How can in vitro toxicity be systematically evaluated for this compound?

  • Cytotoxicity assays : Use MTT or resazurin assays in HepG2 cells (24–72 hr exposure) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC50 threshold <10 μM) .

Methodological Notes

  • Crystallography : SHELX software (SHELXL/SHELXS) remains the gold standard for small-molecule refinement .
  • Data validation : Cross-reference experimental results with predicted properties (e.g., pKa ≈ 13.23, boiling point ≈582°C) to flag outliers .
  • Bioactivity studies : Prioritize in vivo models (e.g., rodent neuroinflammation assays) after confirming target engagement in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.